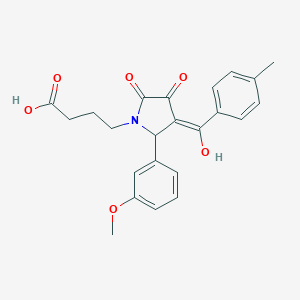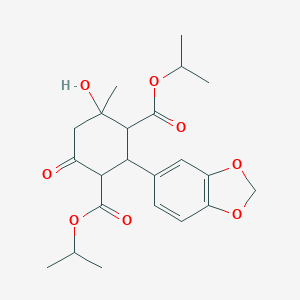![molecular formula C25H20FN3O2S B282574 2-{[4-(4-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B282574.png)
2-{[4-(4-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide, commonly known as FBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. FBA is a member of the imidazole family of compounds, which are known for their diverse pharmacological properties. In
Mecanismo De Acción
The mechanism of action of FBA is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. FBA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in gene expression. These mechanisms of action may contribute to the anti-inflammatory and anti-cancer effects of FBA.
Biochemical and Physiological Effects:
FBA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. FBA has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, FBA has been shown to have antiviral activity against a number of viruses, including HIV and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FBA has several advantages for lab experiments. It is a highly pure compound that can be synthesized in high yield. FBA is also stable under a variety of conditions, making it a valuable compound for in vitro and in vivo studies. However, FBA has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. In addition, FBA has not been extensively studied in humans, which limits its potential therapeutic applications.
Direcciones Futuras
For research include further investigation of its mechanism of action, potential use as a diagnostic tool, and safety and efficacy studies in humans.
Métodos De Síntesis
The synthesis of FBA involves a multi-step process that begins with the reaction of 4-fluorobenzaldehyde with 1,2-phenylenediamine to form 4-(4-fluorobenzylidene)-1,2-phenylenediamine. This intermediate is then reacted with thioacetic acid to form 2-{[4-(4-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide, which is the final product. The synthesis of FBA has been optimized for high yield and purity, making it a valuable compound for scientific research.
Aplicaciones Científicas De Investigación
FBA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. FBA has also been investigated for its potential use as a diagnostic tool for various diseases. Its unique chemical structure makes it a valuable compound for drug discovery and development.
Propiedades
Fórmula molecular |
C25H20FN3O2S |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
2-[(4Z)-4-[(4-fluorophenyl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C25H20FN3O2S/c1-17-6-5-7-20(14-17)27-23(30)16-32-25-28-22(15-18-10-12-19(26)13-11-18)24(31)29(25)21-8-3-2-4-9-21/h2-15H,16H2,1H3,(H,27,30)/b22-15- |
Clave InChI |
UOWIFADNVVUEIL-JCMHNJIXSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=O)CSC2=N/C(=C\C3=CC=C(C=C3)F)/C(=O)N2C4=CC=CC=C4 |
SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=CC3=CC=C(C=C3)F)C(=O)N2C4=CC=CC=C4 |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=CC3=CC=C(C=C3)F)C(=O)N2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282491.png)
![4-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282497.png)
![4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282501.png)
![4-acetyl-5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282502.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282503.png)
![4-acetyl-5-(2-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282504.png)
![4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282506.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282509.png)
![3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282511.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282512.png)


![4-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282517.png)
![4-[(3E)-2-(4-fluorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282518.png)